N-Desbenzyl N-tert-butyloxycarbonyl Donepezil
Overview
Description
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is a derivative and impurity of Donepezil, a highly specific reversible acetylcholinesterase inhibitor used to treat moderate to severe Alzheimer’s disease. The molecular formula of this compound is C22H31NO5, and it has a molecular weight of 389.48 g/mol.
Mechanism of Action
Target of Action
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is a derivative of Donepezil , which is an acetylcholinesterase inhibitor . The primary target of Donepezil is the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
this compound, like Donepezil, likely interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, thereby increasing the concentration of acetylcholine in the brain . This can help improve cognitive function in patients with Alzheimer’s disease and other types of dementia .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the brain. This can enhance cholinergic transmission, which is important for memory and cognition .
Pharmacokinetics
Donepezil is known to be well-absorbed with a high bioavailability . It is metabolized in the liver and excreted in the urine .
Result of Action
The molecular effect of this compound is the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in the brain . At the cellular level, this can enhance cholinergic transmission, improving cognitive function in patients with Alzheimer’s disease and other types of dementia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Desbenzyl N-tert-butyloxycarbonyl Donepezil typically involves the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. One common method for this deprotection is using oxalyl chloride in methanol under room temperature conditions for 1-4 hours, yielding up to 90% . Another method involves the use of 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes via an addition/elimination mechanism .
Industrial Production Methods
Industrial production of this compound can be scaled up to kilogram or metric ton levels under cGMP conditions. The production process involves maintaining cleanroom standards from Class 100 to Class 100,000.
Chemical Reactions Analysis
Types of Reactions
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the N-Boc group using reagents like oxalyl chloride or 3-methoxypropylamine
Substitution Reactions: Involving nucleophilic substitution at the piperidine ring.
Common Reagents and Conditions
Oxalyl Chloride in Methanol: Used for mild deprotection of the N-Boc group.
3-Methoxypropylamine: Used for deprotection via an addition/elimination mechanism.
Major Products Formed
The major product formed from the deprotection of this compound is Donepezil itself, which is an active pharmaceutical ingredient used in the treatment of Alzheimer’s disease.
Scientific Research Applications
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is primarily used in the field of neurology research. It serves as a reference standard for the study of acetylcholinesterase inhibitors and their role in treating neurological disorders such as Alzheimer’s disease . Additionally, it is used in the development and testing of new drugs targeting acetylcholine receptors and neurotransmission pathways .
Comparison with Similar Compounds
Similar Compounds
Donepezil: The parent compound, a highly specific reversible acetylcholinesterase inhibitor used to treat Alzheimer’s disease.
N-Boc Protected Heteroarenes: Compounds with similar N-Boc protection that undergo deprotection reactions.
Uniqueness
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is unique due to its specific role as an impurity and intermediate in the synthesis of Donepezil. Its deprotection reactions and the conditions required for these reactions are also distinct, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-[(5,6-dimethoxy-3-oxo-1,2-dihydroinden-2-yl)methyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO5/c1-22(2,3)28-21(25)23-8-6-14(7-9-23)10-16-11-15-12-18(26-4)19(27-5)13-17(15)20(16)24/h12-14,16H,6-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHKMJKBJYEQLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2CC3=CC(=C(C=C3C2=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669936 | |
Record name | tert-Butyl 4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948550-60-5 | |
Record name | tert-Butyl 4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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